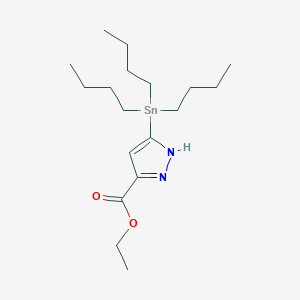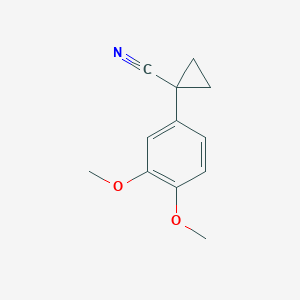
4-(2-ヒドロキシエチルアミノ)キナゾリン
説明
2-(Quinazolin-4-ylamino)ethanol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by the presence of a quinazoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of the quinazoline moiety imparts various pharmacological properties to these compounds, making them valuable in medicinal chemistry .
科学的研究の応用
2-(Quinazolin-4-ylamino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
Target of Action
Quinazoline and quinazolinone derivatives, such as 2-(Quinazolin-4-ylamino)ethanol, have been noted for their wide range of biopharmaceutical activities . These compounds are considered significant in medicinal chemistry, serving as building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinazoline and quinazolinone derivatives are known to have a range of effects due to their interaction with various biological targets .
生化学分析
Biochemical Properties
2-(Quinazolin-4-ylamino)ethanol, like other quinazolinone derivatives, has been found to interact with various enzymes and proteins . For instance, certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This suggests that 2-(Quinazolin-4-ylamino)ethanol may also interact with enzymes such as α-glucosidase, potentially influencing biochemical reactions.
Cellular Effects
Quinazolinone derivatives have been shown to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in certain bacteria . This suggests that 2-(Quinazolin-4-ylamino)ethanol may also influence cell function and cellular processes.
Temporal Effects in Laboratory Settings
Given the stability of quinazolinone derivatives , it’s plausible that 2-(Quinazolin-4-ylamino)ethanol may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given the known interactions of quinazolinone derivatives with enzymes such as α-glucosidase , it’s possible that 2-(Quinazolin-4-ylamino)ethanol may be involved in similar metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-ylamino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-substituted-3,1-benzoxazin-4-ones with appropriate amines. For example, the reaction of 2-substituted-3,1-benzoxazin-4-ones with ethanolamine in the presence of a base such as sodium ethoxide can yield 2-(Quinazolin-4-ylamino)ethanol .
Another method involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates. The condensation of these substrates forms the desired quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives, including 2-(Quinazolin-4-ylamino)ethanol, often involves large-scale synthesis using optimized reaction conditions. These methods may include microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
2-(Quinazolin-4-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents such as bromoethane, chloroethane, etc.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
類似化合物との比較
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.
Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Used for the treatment of non-small cell lung cancer
Uniqueness
2-(Quinazolin-4-ylamino)ethanol is unique due to its specific structure and the presence of the ethanolamine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-(quinazolin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGHRZZPHNOWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279569 | |
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-59-6 | |
| Record name | NSC13215 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)





![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

